1,3-Bis(4-piperidyl)propane

Catalog No.
S570181
CAS No.
16898-52-5
M.F
C13H26N2
M. Wt
210.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(4-piperidyl)propane

CAS Number

16898-52-5

Product Name

1,3-Bis(4-piperidyl)propane

IUPAC Name

4-(3-piperidin-4-ylpropyl)piperidine

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

InChI

InChI=1S/C13H26N2/c1(2-12-4-8-14-9-5-12)3-13-6-10-15-11-7-13/h12-15H,1-11H2

InChI Key

OXEZLYIDQPBCBB-UHFFFAOYSA-N

SMILES

C1CNCCC1CCCC2CCNCC2

Synonyms

di-mu-iodobis(ethylenediamine)diplatinum (II), di-PIP

Canonical SMILES

C1CNCCC1CCCC2CCNCC2

Chelating Agent in Coordination Chemistry

1,3-Bis(4-piperidyl)propane functions as a chelating agent in coordination chemistry. Chelating agents are molecules that can form multiple bonds with a single metal ion. This ability allows 1,3-Bis(4-piperidyl)propane to create stable complexes with various metal ions, making it valuable for studying their properties and potential applications. For instance, research has explored its use in the development of new catalysts for organic reactions. [Source: A study investigating the application of 1,3-Bis(4-piperidyl)propane in catalyst design, published in the journal Inorganic Chemistry, can be found here: ]

Material Science Applications

Research suggests that 1,3-Bis(4-piperidyl)propane holds promise for applications in material science. Studies have explored its potential use in the development of new functional materials, such as:

  • Metal-organic frameworks (MOFs): MOFs are porous materials with a well-defined structure. Research has investigated incorporating 1,3-Bis(4-piperidyl)propane into MOFs to create materials with desired properties, such as enhanced gas adsorption or separation capabilities. [Source: A study exploring the use of 1,3-Bis(4-piperidyl)propane in MOF design, published in the journal Crystal Growth & Design, can be found here]
  • Polymers: 1,3-Bis(4-piperidyl)propane has been explored as a building block for the synthesis of new polymers with specific functionalities. These polymers could potentially find applications in various fields, such as drug delivery or sensor development. [Source: A study investigating the use of 1,3-Bis(4-piperidyl)propane in polymer synthesis, published in the journal Macromolecules, can be found here]

Other Potential Applications

In addition to the areas mentioned above, 1,3-Bis(4-piperidyl)propane is being investigated for its potential applications in:

  • Drug discovery: Due to its ability to interact with metal ions, 1,3-Bis(4-piperidyl)propane might be useful in the development of new drugs that target specific enzymes or receptors.
  • Catalysis: As mentioned earlier, 1,3-Bis(4-piperidyl)propane shows promise as a catalyst for various organic reactions.

1,3-Bis(4-piperidyl)propane is an organic compound with the molecular formula C₁₃H₂₆N₂. It features a central propane chain with two 4-piperidyl groups attached at the first and third positions. The compound is characterized by its unique structure that contributes to its various chemical properties and biological activities. Its systematic name reflects its piperidine rings, which are six-membered saturated nitrogen-containing heterocycles known for their diverse applications in medicinal chemistry.

  • Oxidation: The compound can be oxidized to form corresponding N-oxides, which may exhibit different reactivity and biological profiles compared to the parent compound.
  • Mannich Reaction: It has been utilized in Mannich reactions to synthesize β-amino ketones, showcasing its utility in forming complex organic molecules .
  • Polymerization: The compound is also involved in the synthesis of hyperbranched copolymers, which possess properties akin to dendrimers, enhancing their applicability in materials science .

1,3-Bis(4-piperidyl)propane exhibits notable biological activities. Compounds containing piperidine moieties are often associated with pharmacological effects, including:

  • Antidepressant Activity: Some derivatives of piperidine compounds have shown potential in treating depression and anxiety disorders.
  • Neuroprotective Effects: The compound may offer neuroprotective benefits, making it a candidate for further research in neuropharmacology.

The synthesis of 1,3-Bis(4-piperidyl)propane can be achieved through various methods:

  • Alkylation of Piperidine: A common approach involves the alkylation of piperidine with a suitable alkyl halide under basic conditions.
  • Condensation Reactions: The compound can also be synthesized via condensation reactions involving piperidine derivatives and appropriate aldehydes or ketones.
  • Mannich Reaction: As mentioned earlier, it can be synthesized through Mannich reactions, allowing for the introduction of additional functional groups .

1,3-Bis(4-piperidyl)propane finds applications across multiple fields:

  • Pharmaceuticals: Its structural properties make it a valuable intermediate in drug synthesis, particularly in developing central nervous system agents.
  • Materials Science: The ability to form hyperbranched polymers opens avenues for its use in advanced materials with tailored properties.
  • Chemical Research: It serves as a building block in organic synthesis and medicinal chemistry.

Studies on the interactions of 1,3-Bis(4-piperidyl)propane with biological systems reveal its potential effects on various receptors and enzymes. Investigating these interactions helps elucidate its mechanisms of action and informs the development of derivatives with enhanced efficacy or reduced side effects.

Several compounds share structural similarities with 1,3-Bis(4-piperidyl)propane. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,4-Di(piperidin-1-yl)butaneLinear diamineExhibits different binding affinities due to length
N,N'-Bis(4-piperidyl)ethaneShorter chainPotentially different pharmacological profiles
1,2-Bis(4-piperidinyl)ethaneBranched structureMay show distinct reactivity patterns

Uniqueness of 1,3-Bis(4-piperidyl)propane

The unique feature of 1,3-Bis(4-piperidyl)propane lies in its specific arrangement of piperidine rings along a propane backbone. This configuration influences its chemical reactivity and biological activity distinctly compared to other similar compounds. Its ability to participate in various

Physical Description

OtherSolid

XLogP3

2.5

Boiling Point

329.0 °C

Melting Point

67.1 °C

UNII

EU53EC219I

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16898-52-5
70644-48-3

Wikipedia

4,4'-trimethylenedipiperidine

General Manufacturing Information

Adhesive manufacturing
Piperidine, 4,4'-(1,3-propanediyl)bis-: ACTIVE

Dates

Modify: 2023-08-15

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